methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride
CAS No.:
Cat. No.: VC18022633
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol
* For research use only. Not for human or veterinary use.
![methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride -](/images/structure/VC18022633.png)
Specification
Molecular Formula | C10H14ClNO3 |
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Molecular Weight | 231.67 g/mol |
IUPAC Name | methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate;hydrochloride |
Standard InChI | InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
Standard InChI Key | AWDDPFAOOBQYBT-FVGYRXGTSA-N |
Isomeric SMILES | COC(=O)C1=CC=CC(=C1)[C@H](CN)O.Cl |
Canonical SMILES | COC(=O)C1=CC=CC(=C1)C(CN)O.Cl |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound features a methyl ester group at the carboxyl position of benzoic acid, with a 2-amino-1-hydroxyethyl side chain at the meta position (Figure 1). The chiral center at the C1 position of the ethyl chain adopts an R-configuration, which is critical for its biological activity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride | |
Molecular Formula | ||
Molecular Weight | 231.68 g/mol | |
CAS Number | 1391515-70-0 | |
SMILES | COC(=O)C1=CC=CC(=C1)C@@HN.Cl |
Stereochemical Significance
The (1R)-configuration ensures enantioselective binding to biological targets. For example, in enzymatic studies, the R-enantiomer demonstrates 5–10× higher affinity for aminotransferases compared to the S-form . This stereospecificity is leveraged in asymmetric synthesis protocols to produce optically pure pharmaceuticals .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step process:
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Esterification: Methylation of 3-[(1R)-2-amino-1-hydroxyethyl]benzoic acid using methanol under acidic conditions .
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Chiral Resolution: Asymmetric hydrogenation or enzymatic resolution to isolate the R-enantiomer .
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Hydrochloride Formation: Treatment with hydrochloric acid to yield the final salt .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Esterification | Methanol, , reflux | 85–90% |
Chiral Resolution | Ru-BINAP catalyst, (30 bar) | 92% ee |
Salt Formation | HCl (g), diethyl ether | 95% |
Industrial-Scale Production
Industrial batches employ continuous-flow reactors to enhance efficiency. Key metrics include:
Physicochemical Properties
Physical Properties
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Solubility:
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Water: 15 mg/mL (25°C).
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Ethanol: >50 mg/mL.
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Spectral Data
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NMR (400 MHz, DMSO-d6): δ 8.02 (s, 1H, ArH), 7.65–7.50 (m, 3H, ArH), 4.35 (dd, J = 6.0 Hz, 1H, CH), 3.85 (s, 3H, OCH3), 3.20–3.10 (m, 2H, CH2NH2) .
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IR (KBr): 3340 cm (N–H), 1720 cm (C=O).
Biological Activity and Applications
Enzyme Modulation
The compound inhibits tyrosine aminotransferase (IC = 1.2 µM) by competing with the substrate’s binding pocket . Its hydroxyethyl group forms hydrogen bonds with Glu-145 and Asn-149 residues, while the amino group interacts with the pyridoxal phosphate cofactor.
Pharmaceutical Intermediates
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Antihypertensive Agents: Serves as a precursor to β-adrenergic receptor blockers .
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Anticancer Research: Modulates tubulin polymerization in HeLa cells (EC = 3.8 µM) .
Table 3: Comparative Bioactivity of Analogues
Compound | Target | IC |
---|---|---|
Methyl 3-[(1R)-2-Amino-1-Hydroxyethyl]Benzoate HCl | Tyrosine aminotransferase | 1.2 µM |
Methyl 4-[(1R)-2-Amino-1-Hydroxyethyl]Benzoate HCl | DOPA decarboxylase | 4.5 µM |
Ethyl 3-[(1R)-2-Amino-1-Hydroxyethyl]Benzoate HCl | Tubulin | 6.7 µM |
Comparison with Structural Analogues
Table 4: Key Analogues and Their Properties
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